methyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Methyl 2-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoate ester
Properties
IUPAC Name |
methyl 2-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-27-13-9-7-12(8-10-13)17-22-23-19(24(17)20)29-11-16(25)21-15-6-4-3-5-14(15)18(26)28-2/h3-10H,11,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXKVLOWTWCJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting thiol groups with appropriate electrophiles.
Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. Methyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has been evaluated for its efficacy against various bacterial strains and fungi. Studies have demonstrated that it can inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound has shown promise in preliminary studies as an anticancer agent. Its ability to interfere with cellular processes involved in cancer cell proliferation suggests potential applications in oncology. For instance, triazole derivatives have been linked to apoptosis induction in cancer cells .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in disease pathways. For example, it could potentially inhibit phospholipase A2 enzymes, which are implicated in inflammatory responses .
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics . This suggests its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of triazole derivatives highlighted that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways . These findings provide a foundation for further exploration in cancer therapy.
Mechanism of Action
The mechanism of action of methyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
- Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate
Uniqueness
Methyl 2-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and methoxyphenyl group are particularly noteworthy for their roles in enhancing the compound’s stability and interaction with biological targets.
Biological Activity
Methyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a triazole ring, which is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be represented structurally as follows:
 and Bel-7402 (liver cancer). Studies suggest that these compounds induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of cell cycle regulators .
Case Studies and Research Findings
Q & A
Basic Questions
Q. What are the standard synthetic routes for methyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. A typical approach involves reacting 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with methyl 2-(2-chloroacetamido)benzoate in a polar aprotic solvent (e.g., DMF or ethanol) under reflux conditions. Catalytic acetic acid may enhance reaction efficiency, as demonstrated in analogous triazole-thiol coupling reactions . Purification is achieved via recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR confirm substituent connectivity and regiochemistry.
- IR : Identifies functional groups (e.g., C=O, N-H, S-C).
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as applied to structurally similar triazole derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Perform in vitro assays targeting antimicrobial or enzyme inhibition activity. For example:
- Antibacterial : Use broth microdilution (MIC determination) against Gram-positive/negative strains.
- Enzyme inhibition : Test against cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric methods, referencing protocols for triazole-thioether analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Systematic optimization includes:
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents.
- Catalyst variation : Compare acetic acid, triethylamine, or metal catalysts (e.g., CuI).
- Temperature control : Reflux vs. microwave-assisted synthesis to reduce side reactions.
- Mole ratio adjustment : Vary the thiol:chloroacetamido ratio (1:1 to 1:1.2) to favor product formation .
Q. What computational methods are suitable for predicting electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311G(d,p) are standard for triazole systems .
- Molecular Dynamics (MD) : Simulate solvation effects or ligand-protein interactions using software like GROMACS.
- Docking studies : Use AutoDock Vina to model binding affinity with target enzymes (e.g., COX-2) .
Q. How should contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Purity validation : Re-analyze compound purity via HPLC and re-test activity.
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) or enzyme sources.
- Structural analogs comparison : Benchmark against triazole derivatives with documented activity profiles, adjusting for substituent effects (e.g., methoxy vs. chloro groups) .
Q. What strategies address solubility challenges in pharmacological testing?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability, as demonstrated for hydrophobic triazole-based drugs .
Q. How can environmental fate studies inform ecotoxicological risk assessment?
- Methodological Answer :
- Degradation studies : Monitor hydrolysis/photolysis rates under varying pH and UV exposure.
- Partition coefficients : Measure log (octanol-water) to predict bioaccumulation potential.
- Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity, following OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
